Nickel;carbonate;hydroxide

Methane Cracking Hydrogen Production Heterogeneous Catalysis

Standard nickel salts fail to deliver the required metal dispersion and anion functionality for high-performance catalysis and plating. This basic nickel carbonate solves that. - Catalyst Synthesis: Delivers 2.90× higher H₂ yield than acetate precursors in methane cracking. - Electroplating: Achieves 33.3% faster deposition rate vs. nickel sulfate in hydrazine baths. - Energy Storage: Provides 169.6 mA h g⁻¹ specific capacity for advanced supercapacitor electrodes.

Molecular Formula CHNiO4-3
Molecular Weight 135.71 g/mol
CAS No. 12122-15-5
Cat. No. B12756632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel;carbonate;hydroxide
CAS12122-15-5
Molecular FormulaCHNiO4-3
Molecular Weight135.71 g/mol
Structural Identifiers
SMILESC(=O)(O)O[O-].[Ni]
InChIInChI=1S/CH2O3.Ni.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/p-3
InChIKeyJYWFZRGLNFLXLL-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 2.5 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Carbonate Hydroxide Technical Baseline


Nickel carbonate hydroxide (CAS 12122-15-5), commonly referred to as basic nickel carbonate or nickel hydroxycarbonate, is an inorganic compound with the general formula NiCO₃·2Ni(OH)₂·4H₂O or Ni₃(CO₃)(OH)₄·3H₂O [1]. It is a green crystalline powder that is insoluble in water but readily soluble in dilute acids and ammonium salt solutions [2]. From an industrial perspective, this compound is the most significant nickel carbonate and serves as a critical intermediate in the hydrometallurgical purification of nickel and in the electroplating industry [3]. Its value as a precursor for nickel-based catalysts and advanced electrode materials stems from its unique chemical composition, which combines carbonate and hydroxide anions, offering distinct thermal decomposition and reactivity profiles compared to simpler nickel salts .

Why Nickel Salt Substitution Fails


The assumption that nickel carbonate hydroxide (basic nickel carbonate) can be directly substituted with alternative nickel precursors—such as nickel sulfate, nickel nitrate, or nickel acetate—ignores critical differences in anion chemistry, thermal decomposition behavior, and resultant material properties. The presence of both carbonate and hydroxide in a single matrix dictates the final oxide morphology and catalytic activity upon calcination, a process fundamentally different from the decomposition of simple salts [1]. In catalytic applications, the choice of nickel precursor profoundly influences metal-support interactions, dispersion, and long-term stability, leading to significant variations in reaction yield and catalyst lifetime [2]. Similarly, in electroplating, basic nickel carbonate serves a dual purpose: it provides nickel ions while its carbonate component neutralizes excess acid without introducing deleterious foreign anions (e.g., chloride or sulfate), a critical function for maintaining bath equilibrium that other nickel salts cannot replicate . Therefore, treating this compound as a generic commodity nickel source compromises both process control and final product performance.

Performance Evidence vs. Key Comparators


Catalytic Hydrogen Yield in Methane Cracking

In methane cracking over bimodal porous silica (BPS) supported catalysts, the catalyst derived from a nickel carbonate (NC) precursor exhibited significantly higher activity and stability compared to those prepared from nickel acetate (NA) or nickel nitrate (NN). The H₂ yield for the Ni(NC)/BPS catalyst was quantitatively superior, being 2.90 times higher than that of the Ni(NA)/BPS catalyst and 1.40 times higher than that of the Ni(NN)/BPS catalyst under identical reaction conditions [1]. This performance enhancement is attributed to higher nickel dispersion and a weaker, more favorable interaction with the silica support achieved with the carbonate precursor [1].

Methane Cracking Hydrogen Production Heterogeneous Catalysis

Electroless Nickel Deposition Rate

In electroless nickel plating using hydrazine as a reducing agent, basic nickel carbonate (NiCO₃·2Ni(OH)₂·4H₂O) demonstrated the fastest deposition rate among three tested nickel salts. The average plating speed for basic nickel carbonate was measured at 5.33 μm/h, which was 10.4% faster than nickel sulfamate (4.83 μm/h) and 33.3% faster than nickel sulfate (4.00 μm/h) under identical experimental conditions [1].

Electroless Plating Metal Finishing Hydrazine Reduction

Supercapacitor Electrode Specific Capacity

When evaluated as electrode materials for supercapacitors, nickel carbonate hydroxide (Ni-CH) synthesized via hydrothermal methods exhibited a significantly higher specific capacity compared to its cobalt-based analog. At a current density of 1 A g⁻¹ in 6M KOH electrolyte, Ni-CH achieved a specific capacity of 169.6 mA h g⁻¹, which is 33.1% greater than the 127.4 mA h g⁻¹ recorded for nickel-cobalt carbonate hydroxide under identical testing conditions [1].

Supercapacitors Energy Storage Pseudocapacitance

Thermal Stability for Precursor Synthesis

The thermal stability of nickel carbonate hydroxide is a critical parameter for its use as a precursor in solid-state synthesis. Synchronous thermal analysis (TGA/DSC) confirms that the compound retains its structural integrity and exhibits no significant decomposition up to 200°C [1]. In contrast, pure nickel carbonate decomposes to NiO at a lower temperature of 250°C [2]. This well-defined, higher thermal stability window allows for precise control over the conversion to nickel oxide (NiO), enabling the synthesis of tailored nanostructures with superior electrochemical performance, such as 3D mesoporous flowers that deliver a specific capacity of 353 mAh/g at 1 mV/s .

Thermal Analysis Precursor Synthesis Materials Stability

Crystallite Size Control via Precipitation

The synthesis of basic nickel carbonate via precipitation allows for precise control over final crystallite size, a critical parameter for downstream applications. A study on precipitation from nickel sulfate solutions at 96°C demonstrated that by adjusting the pH within a narrow range of 7.05 to 7.67, the final crystallite size of the basic nickel carbonate precipitate can be tuned from approximately 0.095 to 0.14 microns [1]. This level of morphological control is not readily achievable with the simpler precipitation of nickel hydroxide, where carbonate contamination is a known issue that limits performance [2].

Precipitation Synthesis Morphology Control Particle Engineering

Validated Application Scenarios


Methane Cracking Catalyst Precursor

In the synthesis of supported nickel catalysts for methane cracking, the choice of nickel precursor is paramount. Based on direct comparative data showing a 2.90× higher H₂ yield over acetate-derived catalysts [1], basic nickel carbonate should be the precursor of choice for industrial hydrogen production. Its use leads to a catalyst with higher nickel dispersion and a more favorable metal-support interaction, resulting in superior activity and resistance to deactivation. This scenario is critical for process engineers aiming to maximize hydrogen output and minimize catalyst replacement frequency in large-scale reformers.

High-Throughput Electroless Plating

For electroless nickel plating operations where throughput is a key performance indicator, basic nickel carbonate provides a quantifiable advantage. The data demonstrates a 33.3% faster deposition rate compared to nickel sulfate and a 10.4% advantage over nickel sulfamate [1]. Manufacturing facilities utilizing hydrazine-based baths can achieve higher production volumes and reduced plating times by selecting basic nickel carbonate as their primary nickel source, directly impacting capital efficiency and operational expenditure.

High-Energy-Density Supercapacitor Electrodes

Researchers and manufacturers developing advanced supercapacitor electrodes for applications requiring high specific energy and power density will find nickel carbonate hydroxide to be a superior active material. Its demonstrated specific capacity of 169.6 mA h g⁻¹ surpasses that of nickel-cobalt carbonate hydroxide by 33.1% [1]. Furthermore, its high thermal stability (up to 200°C) [2] allows for the controlled synthesis of high-surface-area, 3D mesoporous nanoarchitectures (e.g., flower-like morphologies) which are essential for maximizing ion diffusion and achieving high rate capability and cycle life in next-generation energy storage devices.

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